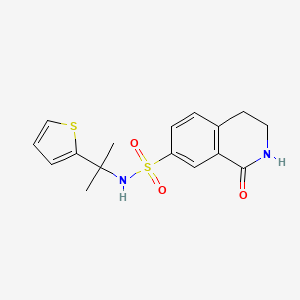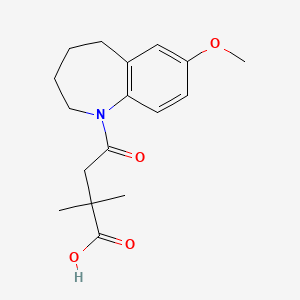![molecular formula C17H20N2O3 B6967593 N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide](/img/structure/B6967593.png)
N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a unique combination of a cyclobutyl amine, a phenoxymethyl group, and a furan carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclobutyl Amine Formation: : The synthesis begins with the preparation of 1-aminocyclobutane. This can be achieved through the reduction of cyclobutanone oxime using hydrogen gas in the presence of a palladium catalyst.
-
Furan Carboxamide Formation: : The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with phenoxymethylamine to form 3-(phenoxymethyl)furan-2-carboxamide.
-
Final Coupling: : The final step involves coupling the 1-aminocyclobutylmethyl group with the 3-(phenoxymethyl)furan-2-carboxamide. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more robust and reusable catalysts to reduce costs.
Solvent Recovery Systems: Implementing solvent recovery and recycling systems to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : Reduction of the carboxamide group can yield the corresponding amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure, which can fit into active sites of various enzymes.
Receptor Binding Studies: Useful in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1-aminocyclopropyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-[(1-aminocyclobutyl)methyl]-3-(phenylmethyl)furan-2-carboxamide: Similar structure but with a phenylmethyl group instead of a phenoxymethyl group.
Uniqueness
Cyclobutyl Group: The presence of the cyclobutyl group provides unique steric and electronic properties, influencing the compound’s reactivity and binding affinity.
Phenoxymethyl Group: This group enhances the compound’s ability to interact with aromatic systems, making it more versatile in various applications.
This detailed overview provides a comprehensive understanding of N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-17(8-4-9-17)12-19-16(20)15-13(7-10-21-15)11-22-14-5-2-1-3-6-14/h1-3,5-7,10H,4,8-9,11-12,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCLDCXOWNUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=C(C=CO2)COC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)

![2-(1-Benzofuran-5-ylmethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B6967531.png)
![3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967540.png)
![(6,6-Difluoro-1,4-oxazepan-4-yl)-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6967544.png)
![N-[5-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6967545.png)
![3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6967553.png)

![3-[5-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methylamino]-2-methoxyphenyl]-1,3-oxazolidin-2-one](/img/structure/B6967567.png)
![3-[3-[(1,2-Dimethylimidazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6967582.png)
![N-ethyl-1,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B6967600.png)
![3-(Methoxymethyl)-5-[1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6967601.png)
![2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B6967614.png)
![3-(methoxymethyl)-5-[1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6967615.png)
